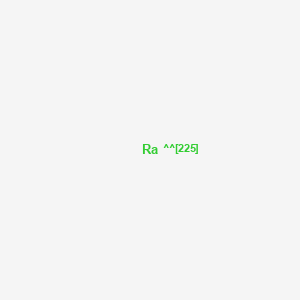
1-phenylethanone hydrazone
Übersicht
Beschreibung
1-phenylethanone hydrazone is an organic compound with the molecular formula C8H10N2. It is a derivative of acetophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
1-phenylethanone hydrazone can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically occurs under basic conditions, where acetophenone and hydrazine hydrate are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, leading to the formation of 1-phenylethan-1-one hydrazone, which can be isolated by crystallization .
Analyse Chemischer Reaktionen
1-phenylethanone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-phenylethanone hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-phenylethanone hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1-phenylethanone hydrazone can be compared with similar compounds such as:
Acetophenone oxime: Similar in structure but contains an oxime group instead of a hydrazone group.
Benzaldehyde hydrazone: Contains a benzaldehyde moiety instead of an acetophenone moiety.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in the production of various chemical compounds .
Eigenschaften
CAS-Nummer |
13466-30-3 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
(E)-1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |
InChI-Schlüssel |
LEXOZHHIDPMMAC-JXMROGBWSA-N |
SMILES |
CC(=NN)C1=CC=CC=C1 |
Isomerische SMILES |
C/C(=N\N)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=NN)C1=CC=CC=C1 |
Key on ui other cas no. |
13466-30-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)


